1-Iodo-3,3-dimethylbutane (CAS 15672-88-5), commonly referred to as neohexyl iodide, is a highly branched primary alkyl halide utilized extensively as a specialized alkylating agent and radical precursor. Featuring a terminal iodine atom coupled with a sterically demanding gamma-tert-butyl group, it is a dense liquid (approx. 1.448 g/mL) with a boiling point of 152 °C, making it highly processable in standard industrial setups. In procurement contexts, this compound is primarily selected when synthetic routes require the installation of a lipophilic, metabolically stable 3,3-dimethylbutyl moiety, or when mild, low-temperature activation is necessary for organometallic initiation and transition-metal-catalyzed radical cascades.
Substituting 1-iodo-3,3-dimethylbutane with its closest halogen analog, 1-bromo-3,3-dimethylbutane, routinely leads to process failures in both radical chemistry and nucleophilic substitution. The significantly higher bond dissociation energy of the C-Br bond prevents efficient homolytic cleavage under mild catalytic conditions, while the poorer leaving-group ability of the bromide ion necessitates harsher heating for SN2 reactions, increasing the risk of thermal degradation [1]. Furthermore, attempting to substitute the compound with a cheaper linear analog, such as 1-iodohexane, fundamentally alters the steric profile of the final product. The lack of the bulky gamma-tert-butyl group removes the critical conformational constraints and steric shielding required for target binding affinity and metabolic resistance in advanced pharmaceutical intermediates.
In advanced transition-metal catalysis, the choice of halide precursor dictates the feasibility of the reaction conditions. 1-Iodo-3,3-dimethylbutane features a relatively weak C-I bond (bond dissociation energy ~234 kJ/mol), allowing it to readily generate the 3,3-dimethylbutyl radical under mild Co(II) or photoredox catalysis at room temperature[1]. In contrast, 1-bromo-3,3-dimethylbutane requires significantly higher energy for homolytic cleavage (C-Br BDE ~293 kJ/mol), rendering it largely inert under identical mild conditions. This difference is critical when employing sensitive chiral catalysts that degrade under harsh thermal initiation.
| Evidence Dimension | Bond Dissociation Energy (BDE) / Activation Conditions |
| Target Compound Data | C-I BDE ~234 kJ/mol (enables room-temperature radical generation) |
| Comparator Or Baseline | 1-Bromo-3,3-dimethylbutane (C-Br BDE ~293 kJ/mol) |
| Quantified Difference | ~59 kJ/mol lower BDE for the iodide |
| Conditions | Co(II)-catalyzed asymmetric radical processes at 22 °C |
Procuring the iodide is mandatory for mild radical cascade reactions, as the bromide analog will fail to initiate without destructive high-temperature or high-energy conditions.
For the synthesis of neohexyl organometallic reagents, initiation kinetics are a primary safety and yield concern. 1-Iodo-3,3-dimethylbutane rapidly initiates magnesium insertion to form 3,3-dimethylbutylmagnesium iodide with minimal induction time, even at lower temperatures [1]. Conversely, utilizing 1-chloro- or 1-bromo-3,3-dimethylbutane often results in prolonged induction periods, which can lead to a dangerous accumulation of unreacted halide and subsequent thermal runaway once the exothermic insertion finally begins.
| Evidence Dimension | Grignard Initiation Kinetics |
| Target Compound Data | Rapid initiation with minimal induction period |
| Comparator Or Baseline | 1-Bromo-3,3-dimethylbutane (Prolonged induction period) |
| Quantified Difference | Significantly lower activation energy for Mg insertion |
| Conditions | Standard Grignard formation in ethereal solvents (e.g., THF or diethyl ether) |
Choosing the iodide over the bromide ensures predictable, safe initiation during large-scale organometallic manufacturing, mitigating severe thermal runaway risks.
In the synthesis of sterically hindered amines, the leaving group ability of the alkylating agent directly impacts yield and process time. Due to the larger atomic radius and higher polarizability of the iodine atom, 1-iodo-3,3-dimethylbutane acts as a vastly superior electrophile compared to 1-bromo-3,3-dimethylbutane [1]. In typical polar aprotic solvents, primary alkyl iodides exhibit SN2 reaction rates up to 50–100 times faster than their corresponding bromides, allowing for complete conversion at lower temperatures and shorter reaction times.
| Evidence Dimension | Relative SN2 Reaction Rate |
| Target Compound Data | High reactivity (Iodide leaving group) |
| Comparator Or Baseline | 1-Bromo-3,3-dimethylbutane (Bromide leaving group) |
| Quantified Difference | 50x to 100x faster reaction rate for the iodide |
| Conditions | Bimolecular nucleophilic substitution in polar aprotic solvents |
Procuring the iodide allows manufacturers to lower reaction temperatures and shorten cycle times, which is critical for preventing the thermal degradation of sensitive pharmaceutical intermediates.
When modifying active pharmaceutical ingredients, the structural bulk of the alkylating agent is paramount. 1-Iodo-3,3-dimethylbutane installs a neohexyl group, which features a highly bulky tert-butyl moiety at the gamma position. This specific architecture provides significant steric shielding compared to linear alternatives like 1-iodohexane [1]. In the development of D-amino acid oxidase (DAAO) inhibitors, the incorporation of this highly branched lipophilic tail dramatically alters the 3D binding profile and increases resistance to metabolic degradation compared to unbranched chains.
| Evidence Dimension | Conformational Bulk / Steric Parameter |
| Target Compound Data | Neohexyl group (High gamma-position steric hindrance) |
| Comparator Or Baseline | 1-Iodohexane (Flexible, unbranched n-hexyl chain) |
| Quantified Difference | Substantially larger Taft steric parameter for the neohexyl group |
| Conditions | Structure-activity relationship (SAR) optimization in API development |
Buyers must select this exact branched iodide when the target molecule requires specific steric bulk to achieve target receptor affinity or to block enzymatic degradation pathways.
1-Iodo-3,3-dimethylbutane is the precursor of choice for Co(II)-catalyzed asymmetric cyclopropanations and cross-coupling reactions. Because its weak C-I bond allows for radical generation at room temperature, it preserves the integrity of sensitive chiral catalysts that would otherwise degrade under the harsh conditions required to activate bromides [1].
In industrial scale-up, this compound is specifically procured to synthesize neohexylmagnesium iodide (Grignard) or neohexylzinc reagents. Its rapid initiation kinetics prevent the dangerous accumulation of unreacted halides, ensuring a safe, reproducible, and highly controllable exothermic metal insertion process [2].
This compound is utilized in the late-stage N-alkylation or O-alkylation of pharmaceutical intermediates, such as D-amino acid oxidase (DAAO) inhibitors. It is selected over linear iodides because the bulky 3,3-dimethylbutyl group imparts critical metabolic stability and specific conformational constraints necessary for high target affinity [3].
Flammable;Irritant